3-[(4-Bromothiophen-2-yl)methoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(4-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2 |
InChI Key |
DRSRMBBOGWAVML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CS2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 4 Bromothiophen 2 Yl Methoxy Azetidine
Reactions Involving the Bromothiophene Moiety
The bromothiophene portion of the molecule is expected to be a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Kumada) at the Bromine Position
The bromine atom on the thiophene (B33073) ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. It is anticipated that 3-[(4-Bromothiophen-2-yl)methoxy]azetidine would readily undergo Suzuki coupling with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov This would replace the bromine atom with a new aryl or heteroaryl substituent. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure high yields and prevent side reactions. mdpi.com
Table 1: Predicted Suzuki Coupling Reactions of this compound
| Boronic Acid/Ester Partner | Predicted Product |
| Phenylboronic acid | 3-{[4-(Phenyl)thiophen-2-yl]methoxy}azetidine |
| 4-Methoxyphenylboronic acid | 3-{[4-(4-Methoxyphenyl)thiophen-2-yl]methoxy}azetidine |
| Pyridine-3-boronic acid | 3-{[4-(Pyridin-3-yl)thiophen-2-yl]methoxy}azetidine |
| Thiophene-2-boronic acid | 3-{[4-(Thiophen-2-yl)thiophen-2-yl]methoxy}azetidine |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The bromothiophene moiety is a suitable substrate for this reaction. Coupling with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would introduce a vinyl group at the 4-position of the thiophene ring. The regioselectivity and stereoselectivity of the addition would depend on the specific alkene and reaction conditions used.
Stille Reaction: In a Stille coupling, an organotin compound is coupled with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. This compound could be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to introduce a diverse array of substituents at the bromine-bearing carbon.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner. While highly effective, the strong basicity and nucleophilicity of Grignard reagents could potentially lead to side reactions with the azetidine (B1206935) ring, such as deprotonation or nucleophilic attack. Careful optimization of reaction conditions, including the choice of a suitable nickel or palladium catalyst, would be necessary to favor the desired cross-coupling at the bromothiophene moiety.
Direct Arylation and other C–H Functionalization Processes on the Thiophene Ring
In addition to cross-coupling at the C-Br bond, the thiophene ring possesses C-H bonds that can be activated for direct functionalization. Direct arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners. nih.gov For this compound, the most likely position for C-H activation would be the C5 position (adjacent to the sulfur and ortho to the bromine), which is often the most acidic proton on a 2,4-disubstituted thiophene. researchgate.netresearchgate.netcore.ac.uk This would allow for the introduction of an aryl group directly onto the thiophene ring, offering an alternative route to biaryl structures. nih.gov
Careful selection of the palladium catalyst and reaction conditions would be critical to achieve regioselectivity for C-H activation over competing reactions at the C-Br bond. researchgate.net
Halogen-Metal Exchange and Subsequent Electrophilic Quench Reactions
Halogen-metal exchange is a classic transformation to convert an aryl halide into a potent organometallic nucleophile. wikipedia.org Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid exchange of the bromine atom for lithium. wikipedia.orgnih.govnih.gov The resulting lithiated thiophene species is a powerful nucleophile that can be quenched with a variety of electrophiles to introduce a wide range of functional groups. tcnj.edu
Table 2: Predicted Products from Halogen-Metal Exchange and Electrophilic Quench
| Electrophile | Predicted Product Functional Group at Thiophene C4-position |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Acetone | 2-Hydroxyprop-2-yl group (-C(OH)(CH₃)₂) |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl group (-Si(CH₃)₃) |
A potential competing reaction is the deprotonation of the azetidine N-H bond if it is not protected. Using a suitable base or protecting the nitrogen atom prior to the halogen-metal exchange could circumvent this issue. nih.gov
Reactivity of the Azetidine Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by ring strain, which influences its reactivity. Key transformations involve functionalization of the nitrogen atom and ring-opening reactions.
Nitrogen Atom Functionalization (e.g., N-Alkylation, N-Acylation, N-Derivatization)
The secondary amine of the azetidine ring is a nucleophilic center and is expected to undergo a variety of functionalization reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and a reducing agent. This would lead to the formation of N-substituted derivatives, which can be important for modulating the physicochemical properties of the molecule.
N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides would readily yield the corresponding N-acyl azetidines. This transformation is typically robust and high-yielding.
N-Derivatization: Other derivatizations at the nitrogen center are also plausible. For instance, reaction with isocyanates would lead to urea (B33335) derivatives, while reaction with sulfonyl chlorides would afford sulfonamides. These transformations allow for the introduction of a wide range of functional groups, significantly expanding the chemical space around the core molecule.
Table 3: Predicted N-Functionalization Reactions of the Azetidine Ring
| Reagent | Functional Group Introduced on Nitrogen | Product Class |
| Methyl iodide | Methyl (-CH₃) | N-Alkylazetidine |
| Acetyl chloride | Acetyl (-C(O)CH₃) | N-Acylazetidine |
| Phenyl isocyanate | Phenylcarbamoyl (-C(O)NHPh) | N-Arylurea |
| Benzenesulfonyl chloride | Phenylsulfonyl (-SO₂Ph) | N-Sulfonylazetidine |
Ring-Opening Reactions and Associated Rearrangements
The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions. mdpi.comnih.gov The regioselectivity of the ring-opening would be influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile. mdpi.com
For 3-alkoxyazetidines, nucleophilic attack could potentially occur at either the C2 or C4 positions, leading to cleavage of a C-N bond and the formation of a functionalized acyclic amine. Acid-catalyzed ring-opening is also a possibility, where protonation of the azetidine nitrogen would activate the ring towards nucleophilic attack. nih.gov
Rearrangements of the azetidine ring, while less common than for its three-membered aziridine (B145994) counterpart, can occur under specific thermal or catalytic conditions. Such rearrangements could lead to the formation of larger heterocyclic systems, although this reactivity would likely require harsh conditions.
Nucleophilic Ring-Opening Pathways
The azetidine ring in this compound is prone to nucleophilic attack, leading to ring-opening products. This reactivity is a consequence of the significant ring strain in the four-membered heterocycle. rsc.org The regioselectivity of the ring-opening is influenced by both electronic and steric factors. Generally, in N-unsubstituted or N-alkylated azetidines, nucleophilic attack occurs at the less sterically hindered carbon atom adjacent to the nitrogen.
Activation of the azetidine nitrogen, for instance through protonation or conversion to an azetidinium salt, enhances the ring's electrophilicity and facilitates nucleophilic attack. A range of nucleophiles, including halides, amines, and organometallic reagents, can induce the cleavage of the C-N bonds of the azetidine ring.
Illustrative Nucleophilic Ring-Opening Reactions:
| Reactant | Nucleophile | Conditions | Expected Product |
|---|---|---|---|
| This compound | HCl | Aqueous solution | 1-Chloro-3-((4-bromothiophen-2-yl)methoxy)propan-2-amine |
| This compound | Benzylamine | Heat | N-Benzyl-1-((4-bromothiophen-2-yl)methoxy)-3-aminopropane |
Mechanistic Studies of Azetidine Ring Transformations
Mechanistic investigations into the transformation of azetidine rings often highlight the role of the nitrogen atom's lone pair and the strain energy of the four-membered ring. In the case of this compound, which is an N-unsubstituted azetidine, the nitrogen can act as an internal nucleophile or a site for electrophilic attack, initiating various transformations.
Ring expansion reactions, for example, can occur under specific conditions, leading to the formation of larger heterocyclic systems such as pyrrolidines or piperidines. Such transformations often proceed through intermediates where a bond within the azetidine ring is cleaved, followed by rearrangement and subsequent ring closure. The presence of the bulky (4-bromothiophen-2-yl)methoxy substituent at the C-3 position would likely influence the stereochemical outcome of these transformations.
Functionalization at Carbon Positions of the Azetidine Ring (e.g., C-Alkylation, C-Functionalization)
Functionalization of the carbon atoms of the azetidine ring in this compound can be achieved through various synthetic strategies. C-alkylation, for instance, can be accomplished by deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, followed by quenching with an alkyl halide. The regioselectivity of this process would be influenced by the directing effect of the C-3 substituent.
Alternatively, functionalization can be directed to the C-2 and C-4 positions. Given that the starting material is an N-H azetidine, N-protection would likely be a prerequisite for controlled C-functionalization to avoid competing N-alkylation.
Representative C-Functionalization Reactions:
| Reactant (N-protected) | Reagent | Conditions | Expected Product |
|---|---|---|---|
| N-Boc-3-[(4-Bromothiophen-2-yl)methoxy]azetidine | n-BuLi, then CH₃I | THF, -78 °C | N-Boc-2-methyl-3-[(4-bromothiophen-2-yl)methoxy]azetidine |
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by the chemical environment. Under acidic conditions, protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack by counter-ions or the solvent, leading to ring-opening degradation products. nih.govnih.gov Forced degradation studies on compounds containing an azetidine core have shown that hydrolysis can lead to the formation of amino alcohol derivatives. researchgate.net
Under strongly basic conditions, while the azetidine ring itself is generally more stable than under acidic conditions, deprotonation of the N-H group can occur, potentially leading to subsequent reactions if reactive electrophiles are present. The bromothiophene moiety is generally stable under a range of pH conditions but can be susceptible to degradation under harsh oxidative or reductive conditions.
Potential Degradation Products under Hydrolytic Conditions:
| Condition | Degradation Pathway | Major Product(s) |
|---|---|---|
| Acidic Hydrolysis (e.g., HCl/H₂O) | Nucleophilic ring-opening | 1-Amino-3-((4-bromothiophen-2-yl)methoxy)propan-2-ol |
| Basic Hydrolysis (e.g., NaOH/H₂O) | Generally more stable, but potential for slow decomposition | Limited degradation expected under mild conditions |
Mechanistic Investigations of Key Chemical Transformations
The key chemical transformations of this compound involve reactions at both the azetidine ring and the bromothiophene unit. Mechanistic studies on analogous systems provide insight into the likely pathways.
Palladium-Catalyzed Cross-Coupling of the Bromothiophene Moiety: The bromine atom on the thiophene ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. mdpi.comacs.orgresearchgate.net The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. The reactivity of the C-Br bond at the 4-position of the thiophene ring is well-established for such transformations. tandfonline.com
Metal-Halogen Exchange: The bromine atom can also undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium, to generate a lithiated thiophene species. nih.govresearchgate.netnih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the thiophene ring. The mechanism involves nucleophilic attack of the alkyl anion on the bromine atom. wikipedia.org
Table of Compounds Mentioned:
| Compound Name |
|---|
| This compound |
| 1-Chloro-3-((4-bromothiophen-2-yl)methoxy)propan-2-amine |
| N-Benzyl-1-((4-bromothiophen-2-yl)methoxy)-3-aminopropane |
| N-Boc-3-[(4-Bromothiophen-2-yl)methoxy]azetidine |
| N-Boc-2-methyl-3-[(4-Bromothiophen-2-yl)methoxy]azetidine |
| N-Boc-2-(hydroxy(phenyl)methyl)-3-[(4-bromothiophen-2-yl)methoxy]azetidine |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of advanced spectroscopic methods would be essential for the unambiguous structural confirmation of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the methylene (B1212753) protons of the methoxy (B1213986) linker, and the protons on the thiophene (B33073) ring. The coupling patterns would help in assigning the relative positions of the substituents.
¹³C NMR: The carbon spectrum would complement the proton data, showing characteristic shifts for the carbons in the azetidine ring, the linker, and the bromothiophene moiety.
2D NMR: COSY would establish proton-proton correlations within the azetidine and thiophene rings. HSQC would link protons to their directly attached carbons, while HMBC would reveal long-range proton-carbon correlations, confirming the connectivity between the azetidine ring, the methoxy linker, and the bromothiophene ring. For instance, an HMBC correlation between the methylene protons of the linker and the C3 carbon of the azetidine ring, as well as the C2 carbon of the thiophene ring, would definitively establish the ether linkage.
High-Resolution Mass Spectrometry (HRMS): HRMS, likely using electrospray ionization (ESI), would provide the accurate mass of the molecular ion. This is crucial for confirming the elemental composition and the presence of the bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Untargeted high-resolution mass spectrometry is a powerful tool for identifying organo-bromine compounds in various matrices. researchgate.net The precise mass measurement helps in distinguishing the target compound from isomers and impurities.
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Thiophene derivatives have well-documented IR absorption patterns for ring and C-H vibrations. nii.ac.jpresearchgate.netiosrjournals.org
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for azetidine CH₂, azetidine CH, methoxy CH₂, and thiophene CH protons. |
| ¹³C NMR | Resonances for carbons of the azetidine ring, methoxy linker, and bromothiophene ring. |
| HRMS (ESI+) | Molecular ion peak corresponding to the exact mass of C₈H₁₀BrNOS, with a characteristic isotopic pattern for bromine. |
| IR (Infrared) | C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching (ether), C=C stretching (thiophene), and C-Br stretching. |
Note: The data in this table is predictive and based on typical values for similar functional groups and molecular fragments.
Crystallographic Studies for Absolute Structure and Solid-State Conformation
As of now, there are no publicly available crystallographic studies for this compound. However, if single crystals could be obtained, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. Such studies on related thiophene derivatives have been reported, offering insights into their molecular geometry and packing in the solid state. nih.govuzh.chacs.orgtandfonline.comrsc.org A crystallographic study would also reveal the nature and geometry of intermolecular interactions in the crystal lattice.
Conformational Preferences and Dynamics of the Azetidine Ring and its Substituents
The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of the substituent at the 3-position are key conformational features. The conformational analysis of substituted azetidines has been a subject of interest. medwinpublishers.comnih.gov
The azetidine ring can undergo a ring-puckering motion, and the substituent at the 3-position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The energetic preference for one conformation over the other is influenced by steric and electronic factors. In the case of this compound, the bulky (4-bromothiophen-2-yl)methoxy group would likely have a significant impact on the conformational equilibrium of the azetidine ring. Computational studies on related 3-substituted azetidine derivatives could provide insights into the relative energies of the different conformers. nih.gov
Influence of Molecular Architecture on Inter- and Intra-molecular Interactions
The molecular structure of this compound allows for a variety of inter- and intramolecular interactions that will influence its physical properties and molecular recognition capabilities.
Intermolecular Interactions:
Hydrogen Bonding: The secondary amine (N-H) of the azetidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded dimers or chains in the solid state or interactions with polar solvents.
Halogen Bonding: The bromine atom on the thiophene ring can participate in halogen bonding, where it acts as a Lewis acidic region (σ-hole) and interacts with a Lewis base (e.g., the nitrogen or oxygen atom of another molecule). rsc.org
π-π Stacking: The electron-rich thiophene rings can engage in π-π stacking interactions, which are common in aromatic systems and contribute to the stability of crystal packing. mdpi.com
Intramolecular Interactions:
The relative orientation of the azetidine ring and the bromothiophene moiety could be influenced by weak intramolecular interactions, such as C-H···π or C-H···O/N contacts. These interactions can affect the conformational preferences of the flexible linker. The study of molecular interactions is crucial for understanding the properties of chemical compounds. cambridgemedchemconsulting.com
Table 2: Summary of Potential Inter- and Intramolecular Interactions
| Interaction Type | Potential Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Azetidine N-H (donor), Azetidine N, Methoxy O (acceptors) | Influences crystal packing, solubility, and interactions with biological targets. |
| Halogen Bonding | Thiophene C-Br (donor), N or O atoms (acceptors) | Can direct crystal packing and be important in molecular recognition. |
| π-π Stacking | Thiophene rings | Contributes to the stability of aggregates and solid-state structures. |
| Dipole-Dipole | Polar C-N, C-O, C-Br bonds | Affects bulk properties like boiling point and solubility. |
| Intramolecular H-bonding | Possible between azetidine N-H and methoxy oxygen | Can influence the conformation of the side chain. |
Note: The existence and strength of these interactions would need to be confirmed by experimental or computational studies.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Stability Analysis
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For compounds containing thiophene (B33073), DFT calculations, often using the B3LYP exchange-correlation functional with a 6-311+G(d,p) or similar basis set, are employed to determine the optimized molecular geometry in the gas phase. nih.govnih.gov This process minimizes the energy of the molecule to find its most stable three-dimensional structure.
These calculations provide key information on bond lengths, bond angles, and torsion angles. The stability of the molecule is inferred from its total energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Such analyses have been successfully applied to various bromothiophene and heterocyclic derivatives to understand their structural parameters. nih.govresearchgate.net
Conformational Search and Energy Landscape Mapping of the Compound
The flexible nature of the azetidine (B1206935) ring and the methoxy (B1213986) linker in 3-[(4-Bromothiophen-2-yl)methoxy]azetidine allows for multiple low-energy conformations. A conformational search is a computational procedure designed to identify these various spatial arrangements (conformers). By mapping the potential energy surface, researchers can locate different stable conformers and the energy barriers that separate them. This energy landscape is critical for understanding the molecule's flexibility and which shapes it is most likely to adopt under different conditions, influencing its biological activity and physical properties.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps and Reactivity
Computational modeling can elucidate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map the reaction pathway, for instance, in the N-alkylation of the azetidine ring or the formation of the ether linkage. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. mdpi.com
This modeling helps in identifying the rate-determining step, understanding the role of catalysts, and predicting the feasibility of a synthetic route under various conditions. researchgate.netnih.gov Characterizing the geometry of transition states provides a snapshot of the bond-making and bond-breaking processes central to the chemical transformation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT and other ab initio methods are powerful tools for predicting spectroscopic data, which can be compared with experimental results to verify a molecule's structure. mdpi.com Theoretical calculations can provide estimates for ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. uomphysics.net Discrepancies between calculated and experimental values are often minimal and can be attributed to the fact that calculations are typically performed for an isolated molecule in the gaseous phase, whereas experiments are conducted in solution or the solid state. researchgate.net
Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: The following table is an illustrative example of how such data would be presented. Specific data for this compound is not available in the provided sources.)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Shift (H on C3 of Azetidine) | 4.94 ppm | 4.90 ppm |
| ¹³C NMR Shift (C3 of Azetidine) | 75.5 ppm | 75.1 ppm |
| IR Freq. (C-O-C stretch) | 1105 cm⁻¹ | 1100 cm⁻¹ |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For thiophene-based molecules, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across other parts of the molecule. nih.govresearchgate.net DFT calculations can map the electron density distribution of these orbitals and quantify the energy gap. For similar bromothiophene derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.6 to 5.1 eV. nih.govresearchgate.net
Table 2: Frontier Orbital Energies for a Related Bromothiophene Compound (Data sourced from a study on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone) nih.gov
| Orbital | Energy (eV) |
| HOMO | -6.7179 |
| LUMO | -3.0454 |
| Energy Gap (ΔE) | 3.6725 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. mdpi.com
This technique provides detailed information on the molecule's conformational dynamics, flexibility, and interactions with its environment. nih.gov MD is particularly useful for sampling a wider range of conformations than static calculations and for understanding how the molecule behaves in a biological context, such as its approach to a protein binding site.
Role As a Chemical Building Block and Scaffold Derivatization
Synthesis of Complex Molecular Architectures Incorporating the 3-[(4-Bromothiophen-2-yl)methoxy]azetidine Scaffold
The presence of two key reactive handles—the secondary amine of the azetidine (B1206935) ring and the bromine atom on the thiophene (B33073) ring—allows for the sequential or orthogonal derivatization of the this compound scaffold. This dual functionality enables its incorporation into a wide array of more complex molecular architectures.
The azetidine nitrogen can readily undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation. These reactions allow for the introduction of diverse substituents, thereby modulating the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. lifechemicals.com The strained nature of the azetidine ring can also be exploited in ring-opening reactions to generate highly functionalized acyclic amine derivatives. rsc.org
The bromothiophene moiety is a versatile precursor for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, are particularly well-suited for the functionalization of this position. researchgate.netnih.govnih.gov These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, facilitating the construction of extended conjugated systems or the exploration of structure-activity relationships.
A plausible synthetic strategy for constructing a complex molecule could involve an initial N-functionalization of the azetidine ring, followed by a subsequent cross-coupling reaction at the bromothiophene moiety. This approach allows for the systematic variation of substituents at two distinct points of the scaffold, enabling the generation of a diverse library of compounds.
Table 1: Potential Reactions for the Elaboration of the this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) | N-Alkyl azetidine derivatives |
| N-Arylation | Aryl halide, catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., Cs₂CO₃) | N-Aryl azetidine derivatives |
| N-Acylation | Acyl chloride or anhydride, base (e.g., Et₃N, pyridine), solvent (e.g., CH₂Cl₂) | N-Acyl azetidine derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/H₂O) | 4-Arylthiophen-2-yl derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | 4-Alkynylthiophen-2-yl derivatives |
Design Principles for Chemically Diverse Derivatives and Analogs
The design of chemically diverse derivatives and analogs of this compound is guided by the principles of medicinal chemistry, which aim to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The multifunctionality of this scaffold provides a rich platform for systematic structural modifications.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic amines, such as pyrrolidine (B122466) or piperidine, potentially leading to improved properties. lifechemicals.com Similarly, the thiophene ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.
Structure-Based Drug Design: If the biological target is known, computational modeling can be used to design derivatives with enhanced binding affinity. The azetidine and thiophene moieties provide well-defined vectors for orienting substituents into specific binding pockets.
Diversity-Oriented Synthesis: By employing a variety of building blocks for both the N-functionalization of the azetidine and the cross-coupling reactions of the bromothiophene, a large and diverse library of compounds can be generated for high-throughput screening. nih.govnih.gov
Introduction of Pharmacophoric Features: Specific functional groups known to be important for biological activity, such as hydrogen bond donors and acceptors, can be strategically incorporated into the derivatives.
Sequential Multi-Step Synthesis Utilizing its Multifunctionality for Scaffold Expansion
The orthogonal reactivity of the azetidine nitrogen and the bromothiophene C-Br bond is ideal for sequential multi-step syntheses aimed at scaffold expansion. A typical sequence could commence with the protection of the azetidine nitrogen, for instance, with a Boc group. This would allow for the selective functionalization of the bromothiophene moiety via a cross-coupling reaction. Subsequent deprotection of the azetidine nitrogen would then enable further derivatization at this position.
An alternative strategy could involve an initial N-alkylation or N-arylation, followed by a cross-coupling reaction. The choice of the sequence would depend on the compatibility of the reagents and the desired final product. The methoxy (B1213986) linker can also be a point of modification, although this would likely require a more complex synthetic route involving the deconstruction and reconstruction of this part of the molecule.
This step-wise approach provides a high degree of control over the final molecular structure and allows for the introduction of complexity in a planned and predictable manner.
Application in Catalyst Ligand Design (if applicable based on azetidine/thiophene functionalities)
Both azetidine and thiophene moieties have been utilized in the design of ligands for transition metal catalysis. The nitrogen atom of the azetidine ring and the sulfur atom of the thiophene ring can act as donor atoms for metal coordination. researchmap.jpresearchgate.netacs.org
The this compound scaffold could potentially be elaborated into a bidentate or tridentate ligand. For example, the introduction of a coordinating group at the nitrogen atom of the azetidine and/or at the 5-position of the thiophene ring (after displacement of the bromine) could lead to novel ligand architectures.
The rigidity of the azetidine ring can provide a well-defined geometry around the metal center, which is often beneficial for achieving high enantioselectivity in asymmetric catalysis. rsc.org The thiophene ring can also participate in metal coordination, either through its sulfur atom or through its π-system. wikipedia.orgresearchgate.net
Potential applications for ligands derived from this scaffold could include palladium-catalyzed cross-coupling reactions, asymmetric hydrogenation, and other transformations where the electronic and steric properties of the ligand are crucial for catalytic activity and selectivity. mdpi.comnih.gov
Advanced Analytical Methodologies in Its Chemical Study
Chromatographic Techniques for Purification and Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the purification and rigorous purity assessment of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine.
High-performance liquid chromatography is a cornerstone for both the purification of this compound from crude reaction mixtures and the determination of its purity. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for compounds of this nature. sielc.com A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com For preparative separations, this method can be scaled up to isolate the compound in high purity. sielc.com
For purity assessment, ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, can provide rapid and efficient separation of the target compound from any impurities. sielc.com The purity is typically determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks at a specific wavelength, often in the UV region where the thiophene (B33073) ring exhibits strong absorbance.
Gas chromatography coupled with mass spectrometry is another powerful technique for assessing the purity of this compound, particularly for detecting volatile impurities. For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability, a common practice for compounds containing polar functional groups like the azetidine (B1206935) nitrogen. researchgate.net A silylation reagent, for instance, can be used to derivatize the azetidine. researchgate.net The separation is achieved on a capillary column, such as a DB-5, and the mass spectrometer provides both identification of the compound based on its mass spectrum and quantification of its purity. researchgate.net
Interactive Table 1: Exemplary HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.8 min |
| Purity | >99.5% |
Quantitative Analysis Methods for Reaction Monitoring and Yield Determination
Accurate quantification is crucial for monitoring the progress of the synthesis of this compound and for the precise determination of the reaction yield.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the absolute purity of a substance or the concentration of a solution without the need for a chemically identical reference standard. emerypharma.comethz.ch In the context of synthesizing this compound, a known amount of an internal standard is added to a precisely weighed sample of the crude reaction mixture. reddit.com By comparing the integral of a specific proton signal from the target compound to the integral of a signal from the internal standard, the exact amount of the product can be calculated, and thus the reaction yield determined with high accuracy. ox.ac.uk
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantitative analysis of this compound, especially at low concentrations. nih.gov This technique is particularly useful for monitoring the reaction progress by analyzing small aliquots from the reaction mixture over time. researchgate.net A multiple reaction monitoring (MRM) method can be developed where a specific precursor ion of the target compound is selected and fragmented, and one or more of its characteristic product ions are monitored. chromatographyonline.com This provides a highly specific and sensitive method for quantification, enabling precise determination of reaction kinetics and final yield.
Interactive Table 2: Illustrative qNMR Yield Calculation Parameters
| Parameter | Description |
| Internal Standard | Maleic Anhydride |
| Analyte Signal | Methylene (B1212753) protons of the methoxy (B1213986) group |
| Standard Signal | Vinylic protons |
| Solvent | DMSO-d6 |
| Calculated Yield | 85% |
Sophisticated Spectroscopic Techniques for In-depth Characterization
Beyond routine structural confirmation, sophisticated spectroscopic techniques provide a deeper understanding of the molecular structure and properties of this compound.
Solid-state NMR spectroscopy can offer valuable insights into the structure and dynamics of the compound in the solid phase. researchgate.net For thiophene-containing molecules, solid-state 13C NMR can provide information on the orientation and packing of the thiophene rings within the crystal lattice. researchgate.netrsc.org This technique is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties.
Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
| 276/278 | 189/191 | [C5H4BrOS]+ (Bromothiophene-methanol fragment) |
| 276/278 | 86 | [C4H8N]+ (Azetidine-methylene fragment) |
| 276/278 | 171 | [C4H2BrS]+ (Bromothienyl cation) |
Future Directions in Academic Research
Development of Novel and Highly Efficient Synthetic Routes to Substituted 3-[(4-Bromothiophen-2-yl)methoxy]azetidine Analogs
The development of one-pot or tandem reactions that streamline the synthesis of highly functionalized azetidines from readily available starting materials is a significant goal. researchgate.net For instance, leveraging C-H activation or cross-coupling strategies could offer more direct routes to modify the thiophene (B33073) ring or the azetidine (B1206935) scaffold. researchgate.net The inherent ring strain of the azetidine moiety presents both challenges and opportunities for synthetic chemists, and future work will aim to harness this reactivity for controlled and selective transformations. researchgate.net
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, access to chiral analogs | Catalyst design and optimization |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Compatibility of reaction conditions |
| C-H Activation/Cross-Coupling | Direct functionalization, late-stage modification | Regioselectivity and functional group tolerance |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique combination of a strained azetidine ring, a flexible methoxy (B1213986) linker, and an electronically distinct bromothiophene moiety in this compound suggests that it may exhibit novel reactivity. Future studies are expected to delve into the exploration of unprecedented chemical transformations of this compound. The ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, which could be exploited to generate novel acyclic or larger heterocyclic structures. researchgate.net
Furthermore, the bromine atom on the thiophene ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.com Investigating the interplay between the reactivity of the azetidine ring and the bromothiophene unit could lead to the discovery of new intramolecular cyclization or rearrangement reactions, providing access to complex molecular architectures. The development of photochemical or electrochemical methods could also unveil new reaction pathways that are not accessible under thermal conditions. researchgate.net
Discovery of New Synthetic Methodologies Leveraging the Unique Structural Features of the Compound
The distinct structural features of this compound can be leveraged to develop new synthetic methodologies. The azetidine nitrogen, for example, can act as a directing group in C-H activation reactions on the thiophene ring, enabling regioselective functionalization. Additionally, the strained four-membered ring could be utilized as a "linchpin" in ring-expansion strategies to construct larger, more complex heterocyclic systems.
Future research may also focus on using the compound as a scaffold in diversity-oriented synthesis to rapidly generate libraries of related molecules. nih.gov By systematically modifying the azetidine, thiophene, and linker components, new synthetic transformations can be developed and optimized. The development of solid-phase synthetic routes, where the compound is attached to a resin, would facilitate the high-throughput synthesis of analogs for screening purposes. nih.gov
Expansion of Derivatization Strategies for Chemical Library Generation and Chemical Probe Development
A significant future direction will be the expansion of derivatization strategies for this compound to generate chemical libraries for high-throughput screening. The bromine atom on the thiophene ring is an ideal site for diversification through various cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. mdpi.com The secondary amine of the azetidine ring can be readily acylated, alkylated, or arylated to further increase molecular diversity.
The development of fluorescently labeled or biotinylated derivatives of this compound could lead to the creation of chemical probes to study biological systems. These probes could be used to identify protein targets, elucidate mechanisms of action, and visualize the subcellular localization of the compound or its analogs. The design and synthesis of photoaffinity probes, which can covalently bind to their biological targets upon photoirradiation, will also be a valuable area of future research.
| Derivatization Site | Potential Modifications | Application |
| Bromothiophene | Suzuki, Stille, Sonogashira couplings | Introduction of diverse substituents, library generation |
| Azetidine Nitrogen | Acylation, alkylation, arylation | Modulation of physicochemical properties |
| Methoxy Linker | Ether cleavage and re-functionalization | Altering spacer length and flexibility |
Advanced Theoretical Studies to Predict and Elucidate Complex Chemical Phenomena
Advanced theoretical and computational studies will play a crucial role in predicting and elucidating the chemical behavior of this compound and its derivatives. Density functional theory (DFT) calculations can be employed to investigate the compound's conformational preferences, electronic structure, and reactivity. semanticscholar.org These studies can provide insights into reaction mechanisms, predict the regioselectivity of chemical transformations, and guide the design of new synthetic routes.
Molecular dynamics simulations can be used to study the interactions of these molecules with biological targets, such as proteins or nucleic acids, providing a deeper understanding of their potential biological activities. mdpi.com Quantitative structure-activity relationship (QSAR) studies can also be performed on libraries of analogs to identify key structural features responsible for a desired activity, thereby accelerating the discovery of new lead compounds. nih.gov
Q & A
Basic Question: What synthetic methodologies are optimal for preparing 3-[(4-Bromothiophen-2-yl)methoxy]azetidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-thiophenemethanol with an activated azetidine derivative (e.g., mesylated azetidine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Catalysts such as potassium carbonate or triethylamine facilitate deprotonation and enhance nucleophilicity . Optimization includes:
- Temperature control (50–80°C) to balance reaction rate and byproduct formation.
- Solvent polarity adjustments to improve solubility of intermediates.
- Monitoring via thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification via column chromatography or recrystallization for high-purity yields.
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry of the bromothiophene and azetidine moieties. For instance, coupling patterns in aromatic protons (δ 6.8–7.5 ppm) confirm substitution on the thiophene ring .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the azetidine ring. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (C₈H₁₀BrNO₂S) and isotopic patterns for bromine .
Advanced Question: How does the bromothiophene substituent influence the compound’s reactivity in substitution and oxidation reactions?
Methodological Answer:
- Substitution Reactions: The electron-withdrawing bromine atom activates the thiophene ring for electrophilic substitution. For example, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis replaces bromine, enabling diversification .
- Oxidation: The methoxy linker is susceptible to oxidation (e.g., with mCPBA) to form sulfoxide derivatives, altering electronic properties. Kinetic studies using UV-Vis spectroscopy track oxidation rates under varying pH .
Advanced Question: What experimental strategies are used to analyze its biological activity and molecular targets?
Methodological Answer:
- Enzyme Assays: Screen against kinases or GPCRs using fluorescence polarization or TR-FRET. Dose-response curves (IC₅₀) quantify inhibition potency .
- Molecular Docking: Tools like AutoDock Vina model interactions between the bromothiophene moiety and hydrophobic enzyme pockets. Compare binding scores with analogs (e.g., chloro- or methoxy-substituted derivatives) .
- Cellular Uptake Studies: Radiolabel the compound (e.g., with ¹⁴C) and quantify intracellular accumulation via scintillation counting in cancer cell lines .
Advanced Question: How can crystallographic data resolve discrepancies in reported bond lengths or conformational flexibility?
Methodological Answer:
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning in crystals, ensuring accurate bond-length measurements .
- Conformational Analysis: Compare multiple crystal structures (e.g., from Cambridge Structural Database) to assess azetidine puckering (envelope vs. twist). DFT calculations (B3LYP/6-31G*) validate experimental torsional angles .
- Discrepancy Resolution: Apply Hirshfeld surface analysis to identify intermolecular forces (e.g., C–H⋯O) that distort bond lengths .
Advanced Question: How do structural modifications (e.g., replacing bromine with iodine) affect structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Halogen Swapping: Synthesize iodo-analogs via Ullmann coupling and compare logP (HPLC retention times) and binding affinity (SPR/Biacore). Iodine’s larger van der Waals radius may enhance hydrophobic interactions but reduce metabolic stability .
- SAR Libraries: Generate derivatives with varied substituents (e.g., methyl, nitro) on the thiophene ring. Test in cytotoxicity assays (MTT) and correlate results with Hammett σ values to quantify electronic effects .
Advanced Question: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) and apply statistical weighting for cell-line specificity (e.g., NCI-60 panel vs. primary cells) .
- Experimental Replication: Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
- Mechanistic Profiling: Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may explain divergent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
